CO1686-DA -

CO1686-DA

Catalog Number: EVT-1533786
CAS Number:
Molecular Formula: C24H26F3N7O2
Molecular Weight: 501.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CO1686-DA, is a CO1686 precursor, also a des-acryl analogue of CO1686. CO1686 is an orally available small molecule, irreversible inhibitor of epidermal growth factor receptor (EGFR) with potential antineoplastic activity. EGFR inhibitor CO1686 binds to and inhibits mutant forms of EGFR, including T790M, thereby leading to cell death of resistant tumor cells. Compared to other EGFR inhibitors, CO1686 inhibits T790M, a secondary acquired resistance mutation, as well as other mutant EGFRs and may have therapeutic benefits in tumors with T790M-mediated resistance to other EGFR tyrosine kinase inhibitors. This agent shows minimal activity against wild-type EGFR, hence does not cause certain dose-limiting toxicities.
Overview

CO1686-DA, also known as CO-1686, is a third-generation irreversible inhibitor specifically targeting the epidermal growth factor receptor, particularly effective against mutant forms such as L858R and T790M. It has shown promise in treating non-small cell lung cancer (NSCLC) by selectively inhibiting the activity of these mutant receptors while sparing the wild-type form. This selectivity is crucial for minimizing side effects often associated with broader-spectrum inhibitors.

Source and Classification

CO-1686 is classified under anticancer agents, specifically as a tyrosine kinase inhibitor. It was developed to address resistance mechanisms that arise from mutations in the epidermal growth factor receptor, which are common in NSCLC patients. The compound is synthesized through a series of chemical reactions involving commercially available precursors, demonstrating its accessibility for research and potential therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of CO-1686 involves multiple steps, starting from 1,3-dinitrobenzene. Key steps include:

  1. Bromination: Utilizing N-bromosuccinimide to introduce a bromine atom into the diaminophenyl group.
  2. Formation of Key Intermediates: This includes reactions with various reagents such as potassium carbonate and dimethylformamide to yield the desired anilinopyrimidine core.
  3. Final Assembly: The final compound is obtained through a series of coupling reactions and purification steps, including high-performance liquid chromatography.
Molecular Structure Analysis

Structure and Data

CO-1686 has a complex molecular structure characterized by an anilinopyrimidine core with various substituents that enhance its binding affinity to the epidermal growth factor receptor. The key features include:

  • Core Structure: An anilinopyrimidine backbone that facilitates interaction with the receptor.
  • Substituents: Methoxy and trifluoromethyl groups that play critical roles in enhancing selectivity towards mutant forms of the receptor.

The compound covalently binds to cysteine 797 in the ATP binding pocket of the epidermal growth factor receptor, which is crucial for its inhibitory action .

Chemical Reactions Analysis

Reactions and Technical Details

CO-1686 undergoes specific chemical reactions to exert its therapeutic effects:

  1. Covalent Bond Formation: The compound forms a stable covalent bond with cysteine 797 in the epidermal growth factor receptor, leading to irreversible inhibition.
  2. Hydrophobic Interactions: The structure allows for multiple hydrophobic interactions with residues such as leucine 718 and valine 726, enhancing binding stability.

These interactions are vital for its efficacy against resistant mutations in cancer cells .

Mechanism of Action

Process and Data

The mechanism by which CO-1686 operates involves:

  1. Inhibition of Tyrosine Kinase Activity: By binding irreversibly to the epidermal growth factor receptor, CO-1686 effectively blocks downstream signaling pathways that promote cell proliferation.
  2. Selectivity for Mutant Receptors: The compound exhibits significantly higher inhibitory activity against mutant forms (IC50 values around 0.04 μM) compared to wild-type receptors, demonstrating its potential for targeted therapy .

This selective inhibition minimizes adverse effects on normal cells while effectively targeting cancerous cells harboring specific mutations.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

CO-1686 exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in dimethyl sulfoxide (greater than 27.8 mg/mL), facilitating its use in laboratory settings.
  • Stability: The compound shows stability under various conditions, making it suitable for both in vitro and in vivo studies.

These properties are essential for its application in research and potential clinical use .

Applications

Scientific Uses

CO-1686 has several important applications in scientific research and clinical settings:

  1. Cancer Treatment: Primarily used in clinical trials for patients with non-small cell lung cancer harboring epidermal growth factor receptor mutations.
  2. Research Tool: Serves as a model compound for studying resistance mechanisms in cancer therapy, aiding in the development of new therapeutic strategies.
  3. Development of Derivatives: Ongoing research aims to synthesize derivatives based on CO-1686 for enhanced efficacy or reduced side effects .

Properties

Product Name

CO1686-DA

Molecular Formula

C24H26F3N7O2

Molecular Weight

501.5

SMILES

NC1=CC=CC(NC2=NC(NC3=CC=C(N4CCN(C(C)=O)CC4)C=C3OC)=NC=C2C(F)(F)F)=C1

Synonyms

CO1686 DA; CO1686DA; desacryl analogue of CO1686; CO1686 precursor.;1-(4-(4-((4-((3-aminophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)-3-methoxyphenyl)piperazin-1-yl)ethanone

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.